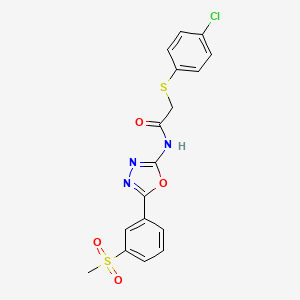

2-((4-chlorophenyl)thio)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

描述

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3-(methylsulfonyl)phenyl group and at position 2 with a thioether-linked acetamide moiety bearing a 4-chlorophenyl substituent. The 4-chlorophenyl substituent, a common pharmacophore, is associated with improved lipophilicity and cytotoxic activity in analogous compounds . The compound’s synthesis likely involves S-alkylation of a 1,3,4-oxadiazole-2-thiol intermediate, followed by coupling with a bromoacetamide derivative, as observed in structurally related molecules .

属性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S2/c1-27(23,24)14-4-2-3-11(9-14)16-20-21-17(25-16)19-15(22)10-26-13-7-5-12(18)6-8-13/h2-9H,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAGEMIMCFZWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-chlorophenyl)thio)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that incorporates a thioether linkage, an oxadiazole ring, and chlorinated phenyl groups, which may contribute to its pharmacological properties.

- Molecular Formula : C23H19ClN4OS

- Molecular Weight : 434.9 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising avenues:

Anticancer Activity

Studies have demonstrated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:

- Mechanism of Action : The oxadiazole moiety is known to interact with various molecular targets involved in cancer cell proliferation and apoptosis. The presence of the methylsulfonyl group enhances its solubility and bioavailability, potentially increasing its efficacy against cancer cells.

- Case Study : In vitro assays have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range (e.g., 1.61 µg/mL for certain thiazole derivatives) .

Antimicrobial Activity

The compound's thioether and oxadiazole functionalities suggest potential antimicrobial properties:

- Testing Parameters : Antimicrobial activity was evaluated using disk diffusion methods against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds similar in structure have shown promising results with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various interactions:

- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring is critical for enhancing biological activity due to its electron-withdrawing properties, which can stabilize reactive intermediates during enzymatic interactions .

- Thioether Linkage : The thioether group may facilitate interactions with thiol-containing enzymes or receptors, potentially modulating their activity.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxic effects on cancer cell lines with IC50 values < 10 µM. |

| Study B | Showed antibacterial activity against E. coli with an MIC of 6.25 µg/mL. |

| Study C | Investigated the mechanism of action through molecular docking studies indicating strong binding affinity to target proteins involved in apoptosis. |

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-((4-chlorophenyl)thio)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide . For instance, derivatives of oxadiazoles have shown promising activity against various cancer cell lines. In one study, compounds were synthesized and tested against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines, demonstrating selective cytotoxicity with IC50 values indicating significant anticancer activity .

Antimicrobial Properties

Compounds containing oxadiazole moieties have been explored for their antimicrobial properties. Research indicates that such compounds can inhibit the growth of various bacterial strains . The specific interactions of This compound with microbial targets could be investigated further to evaluate its effectiveness as an antimicrobial agent.

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes related to various physiological processes. For example, oxadiazoles have been studied as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease . Molecular docking studies could provide insights into how This compound might inhibit such enzymes.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound involves multiple steps that can be optimized for yield and purity. Understanding the structure-activity relationship is critical for enhancing its biological activity. Variations in substituents on the oxadiazole ring or the thioether group may lead to improved potency against specific targets.

Anticancer Research

In a study focused on thiazole derivatives similar to this compound, researchers synthesized a series of compounds and evaluated their anticancer properties against multiple cell lines. The findings indicated that modifications in the thiazole structure significantly impacted anticancer efficacy . Such case studies underscore the importance of exploring structural variations in This compound to identify more effective analogs.

Neuroprotective Studies

Research into related oxadiazole derivatives has shown their potential as neuroprotective agents through inhibition of AChE . Future studies could explore whether This compound exhibits similar properties and contributes to neuroprotection in models of neurodegeneration.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives, emphasizing substituent effects on biological activity and physicochemical properties:

Key Insights from Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity: Halogens (e.g., 4-chlorophenyl in Compound 154) enhance cytotoxicity, as seen in A549 lung cancer cells (IC₅₀ = 3.8 μM) . Electron-withdrawing groups (EWGs) like methylsulfonyl (target compound) or sulfamoyl (4b, ) improve solubility and metabolic stability compared to electron-donating groups (EDGs) such as methoxy (8j, ) . Benzofuran or phthalazinone moieties () introduce planar aromatic systems that may enhance DNA intercalation or enzyme inhibition .

The target compound’s methylsulfonyl group may require specialized reagents (e.g., methylsulfonyl chloride) for introduction, increasing synthesis complexity relative to halogenated analogs .

Spectroscopic Characterization :

- IR spectra of similar compounds (e.g., 14a, ) show C–S stretching at ~621 cm⁻¹ and N–H vibrations at ~3210 cm⁻¹, critical for confirming S-alkylation and acetamide formation .

- ¹H NMR signals for S–CH₂ protons (δ 4.14 ppm) and aromatic protons (δ 7.24–7.88 ppm) align with structural motifs in the target compound .

Contradictions and Limitations

- While halogen substituents generally enhance cytotoxicity (), excessive lipophilicity from groups like trimethoxyphenyl (8i) may reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。